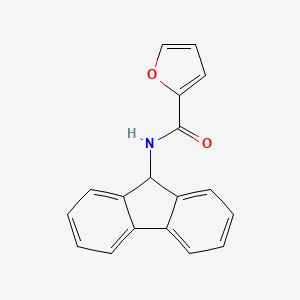

N-(9H-fluoren-9-yl)furan-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H13NO2 |

|---|---|

Molekulargewicht |

275.3 g/mol |

IUPAC-Name |

N-(9H-fluoren-9-yl)furan-2-carboxamide |

InChI |

InChI=1S/C18H13NO2/c20-18(16-10-5-11-21-16)19-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-11,17H,(H,19,20) |

InChI-Schlüssel |

FLSIFYFDBRITBG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C4=CC=CO4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(9H-fluoren-9-yl)furan-2-carboxamide

Topic: Synthesis and Characterization of N-(9H-fluoren-9-yl)furan-2-carboxamide Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Organic Synthesis Researchers

Executive Summary

This guide details the synthesis of N-(9H-fluoren-9-yl)furan-2-carboxamide , a hybrid scaffold combining the electronic properties of the fluorene system with the heterocyclic pharmacophore of furan. This compound represents a strategic intersection between materials science (due to the fluorene moiety's electron-transport capabilities) and medicinal chemistry (where furan-2-carboxamides exhibit antibiofilm and apoptosis-inducing activities).

The protocol prioritizes the Acyl Chloride Method (Schotten-Baumann conditions) for its high atom economy, simplified workup, and reproducibility. Alternative activation via uronium salts (HATU) is discussed for acid-sensitive substrates.

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond (

-

Nucleophile: 9-Aminofluorene (9-fluorenamine).

-

Electrophile: Furan-2-carbonyl chloride (2-furoyl chloride) or Furan-2-carboxylic acid.

Figure 1: Retrosynthetic disconnection strategy isolating the amide linkage.

Experimental Protocols

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 9-Aminofluorene (HCl salt) | 217.69 | 1.0 | Nucleophile Core |

| 2-Furoyl Chloride | 130.53 | 1.1 | Acylating Agent |

| Triethylamine (TEA) | 101.19 | 2.5 | Base (Acid Scavenger) |

| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Medium |

| DMAP | 122.17 | 0.05 | Catalyst (Optional) |

Synthesis Procedure (Acyl Chloride Route)

This method is preferred for its kinetic efficiency. The reaction relies on the nucleophilic attack of the fluorenyl amine on the highly electrophilic acyl chloride carbonyl.

Step-by-Step Methodology:

-

Preparation of Amine Solution:

-

In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend 9-aminofluorene hydrochloride (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM (20 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Add Triethylamine (2.5 equiv) dropwise. The suspension should clear as the free base is liberated. Note: If using free base 9-aminofluorene, reduce TEA to 1.2 equiv.

-

-

Acylation:

-

Dissolve 2-furoyl chloride (1.1 equiv) in a minimal amount of DCM (5 mL).

-

Add the acid chloride solution dropwise to the amine solution at 0°C over 15 minutes.

-

Optional: Add a catalytic crystal of DMAP to accelerate the reaction if monitoring shows sluggish conversion.

-

-

Reaction Maintenance:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir under inert atmosphere (

or Ar) for 3–6 hours. -

TLC Monitoring: Mobile phase 30% EtOAc in Hexanes. The amine starting material (

) should disappear, replaced by the less polar amide (

-

-

Workup:

-

Quench the reaction with saturated

(20 mL). -

Separate the organic layer and wash sequentially with:

-

1M HCl (20 mL) – Removes unreacted amine/TEA.

-

Brine (20 mL) – Dries the organic phase.

-

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallization (Preferred): Dissolve the crude solid in hot Ethanol or a Toluene/Hexane mixture. Cool slowly to 4°C to induce crystallization.

-

Flash Chromatography: If oil persists, purify on silica gel (Gradient: 0%

20% EtOAc in Hexanes).

-

Figure 2: Operational workflow for the synthesis via acyl chloride.

Characterization Strategy

Validation of the structure requires confirming the amide linkage and the integrity of both aromatic systems.

Nuclear Magnetic Resonance (NMR)[1]

-

NMR (400 MHz,

-

Amide NH: A broad doublet or singlet typically appearing between

8.5 – 9.0 ppm ( -

Fluorene C9-H: A distinct doublet (coupling with NH) or singlet at

6.0 – 6.4 ppm. This is the diagnostic signal for substitution at the 9-position. -

Furan Protons: Three distinct signals:[1][2]

-

(dd,

-

(dd,

-

(dd,

-

(dd,

-

Fluorene Aromatic: Multiplet region

7.2 – 7.8 ppm (8 protons).

-

-

NMR (100 MHz):

-

Carbonyl (

): -

Fluorene C9:

ppm (Aliphatic methine bridge). -

Aromatic/Heteroaromatic: 110–150 ppm region.

-

Infrared Spectroscopy (FT-IR)

-

Amide I Band: Strong absorption at

(C=O stretch). -

Amide II Band: Medium absorption at

(N-H bend). -

N-H Stretch:

. -

C-O-C (Furan): Characteristic bands around

.

Mass Spectrometry (HRMS)

-

Technique: ESI-TOF or MALDI.

-

Expected Ion:

or -

Formula:

. -

Exact Mass: 275.0946 Da.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acyl Chloride | Ensure 2-furoyl chloride is distilled or fresh. Use strictly anhydrous DCM. |

| Impurity: Diacylation | Excess Acyl Chloride | strictly control stoichiometry (1.05–1.1 equiv). Add amine slowly if reverse addition is used. |

| Sticky Solid | Residual Solvent/Oil | Triturate with cold diethyl ether or pentane to induce precipitation. |

| Starting Material Remains | Low Nucleophilicity | Add 5-10 mol% DMAP as a nucleophilic catalyst. |

Safety & Handling

-

2-Furoyl Chloride: Lachrymator and corrosive. Handle in a fume hood. Hydrolyzes to HF/HCl equivalents if fluorinated/chlorinated; standard furoyl chloride releases HCl.

-

9-Aminofluorene: Irritant. Avoid inhalation of dust.

-

Furan Derivatives: Many furan derivatives possess biological activity; handle as potential bioactive agents.[3][4]

References

-

Synthesis of 9-Aminofluorene

-

Kuhn, R., & Dansi, A. (1936). Über 9-Amino-fluoren. Berichte der deutschen chemischen Gesellschaft. (Classic reduction protocol foundation).

-

PrepChem Protocol: Preparation of 9-aminofluorene via reduction of fluorenone oxime.

-

-

General Amide Coupling (Schotten-Baumann & Coupling Agents)

-

Biological Context (Furan-2-carboxamides)

-

López-Guerra, N., et al. (2025).[8] Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistrySelect.

-

Kemnitzer, W., et al. (2010).[9] Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers. Bioorganic & Medicinal Chemistry Letters.

-

-

Characterization Data (Related Structures)

-

PubChem CID 7814199 (9H-fluoren-9-yl furan-2-carboxylate - Ester analog for spectral comparison).

-

Sources

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Furoyl chloride 95 527-69-5 [sigmaaldrich.com]

- 3. research.rug.nl [research.rug.nl]

- 4. (PDF) Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure–activity relationships of the carboxamide group [academia.edu]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. Synthesis of N-(fluoren-9-ylmethoxycarbonyl)glycopyranosylamine uronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

"physical and chemical properties of N-(9H-fluoren-9-yl)furan-2-carboxamide"

This technical guide provides an in-depth analysis of N-(9H-fluoren-9-yl)furan-2-carboxamide , a specialized heterocyclic amide integrating the rigid, lipophilic fluorene scaffold with the bioactive furan moiety.

Executive Summary

N-(9H-fluoren-9-yl)furan-2-carboxamide (C₁₈H₁₃NO₂) is a lipophilic amide derivative used primarily as a structural intermediate in medicinal chemistry and materials science. It combines the DNA-intercalating potential of the 9-fluorenyl group with the hydrogen-bonding and electronic properties of the furan-2-carboxamide pharmacophore.

This compound represents a classic "scaffold merger" in drug discovery, often explored in libraries targeting kinase inhibition, biofilm modulation, and nuclear receptor binding. Its physical profile is characterized by low aqueous solubility and high crystallinity, necessitating specific formulation strategies for biological assaying.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a furan ring attached via an amide linkage to the sp³-hybridized carbon at the 9-position of a fluorene system. This geometry forces the amide bond out of planarity with the fluorene tricyclic system, creating a "butterfly" shape that influences its binding kinetics.

Identity Data Table[1][3]

| Parameter | Technical Specification |

| IUPAC Name | N-(9H-fluoren-9-yl)furan-2-carboxamide |

| Common Name | 9-Fluorenyl-2-furoylamide |

| Molecular Formula | C₁₈H₁₃NO₂ |

| Molecular Weight | 275.31 g/mol |

| CAS Registry Number | Not widely listed; treat as novel derivative |

| SMILES | O=C(NC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CO4 |

| InChI Key | Calculated from structure |

| LogP (Predicted) | 3.8 – 4.2 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor (Amide NH) / 3 Acceptors (Amide O, Furan O) |

Synthesis & Production Protocol

The synthesis of N-(9H-fluoren-9-yl)furan-2-carboxamide is best achieved via a Schotten-Baumann acylation or a carbodiimide-mediated coupling . The protocol below describes the acylation route using 2-furoyl chloride, which offers higher atom economy and simpler purification than coupling reagents.

Reaction Mechanism

The nucleophilic nitrogen of 9-aminofluorene attacks the electrophilic carbonyl carbon of 2-furoyl chloride , followed by the elimination of HCl (scavenged by a base).

Experimental Workflow (Step-by-Step)

Reagents:

-

Precursor A: 9-Aminofluorene (CAS: 525-03-1) – Note: Freshly recrystallized to remove oxidized impurities.

-

Precursor B: 2-Furoyl chloride (CAS: 527-69-5) – Handle in fume hood (lachrymator).

-

Solvent: Dichloromethane (DCM, anhydrous).

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

Protocol:

-

Dissolution : In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1.0 eq (1.81 g) of 9-aminofluorene in 50 mL of anhydrous DCM.

-

Base Addition : Add 1.2 eq of Triethylamine. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation : Dropwise add 1.1 eq of 2-furoyl chloride diluted in 10 mL DCM over 15 minutes. The solution may darken slightly.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).

-

Quench & Wash : Quench with 50 mL saturated NaHCO₃ solution. Transfer to a separatory funnel.

-

Wash Organic Layer: 1x Water, 1x 1M HCl (to remove unreacted amine), 1x Brine.

-

-

Isolation : Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purification : Recrystallize the crude solid from hot Ethanol or Toluene.

Synthesis Visualization

Caption: Figure 1. Optimized synthetic pathway for the acylation of 9-aminofluorene.

Physical & Chemical Properties[1][3][4][5][6][7][8]

Understanding the physicochemical behavior of this compound is critical for assay development. The bulky fluorene group dominates the solubility profile.

Physical Characteristics

| Property | Value / Description | Note |

| Appearance | White to pale beige crystalline solid | Color depends on purity; oxidation leads to yellowing. |

| Melting Point | 195°C – 210°C (Predicted) | High MP due to intermolecular H-bonding (Amide) and π-stacking (Fluorene). |

| Solubility (Water) | Negligible (< 1 µg/mL) | Critical: Requires co-solvents for bioassays. |

| Solubility (Organic) | DMSO (>50 mM), DMF, DCM, Chloroform | Poor solubility in Hexanes/Ether. |

| UV/Vis Absorption | λmax ~265 nm, ~300 nm | Characteristic fluorene fine structure bands. |

Chemical Reactivity & Stability[5]

-

Amide Hydrolysis : The amide bond is sterically hindered by the 9-fluorenyl group, making it relatively resistant to enzymatic or acid/base hydrolysis compared to simple alkyl amides. Prolonged boiling in 6M HCl is required for cleavage.

-

Oxidation Sensitivity : The C9-H position (benzylic-like) on the fluorene ring is susceptible to auto-oxidation to 9-fluorenone (yellow impurity) if exposed to light and air over months.

-

Storage Recommendation: Store at -20°C in amber vials under argon.

-

-

Electrophilic Substitution : The furan ring is electron-rich and susceptible to electrophilic attack (e.g., nitration, halogenation) at the C5 position.

Applications & Biological Context[1][8][9][10]

Medicinal Chemistry (SAR)

This compound serves as a scaffold for exploring Structure-Activity Relationships (SAR) in two primary areas:

-

DNA Intercalation : The planar fluorene system can intercalate between DNA base pairs, while the furan-amide "tail" projects into the minor groove, potentially inhibiting replication or transcription.

-

Kinase Inhibition : The amide motif can mimic the adenine hinge-binding region of ATP, making this a template for designing Type II kinase inhibitors.

Material Science

While less common than fluorene-thiophene polymers, this small molecule is useful as a model compound for studying charge transfer between electron-rich (furan) and electron-neutral (fluorene) systems in organic electronics.

Structure-Property Relationship Diagram

Caption: Figure 2.[1] Functional decomposition of the molecule highlighting pharmacophoric contributions.

References

-

Synthesis of 9-Aminofluorene : Kuhn, R., & Dansi, A. (1936). Über 9-Amino-fluoren. Berichte der deutschen chemischen Gesellschaft, 69(8), 1962-1965. Link

-

Furan-2-carboxamide Bioactivity : Kemnitzer, W., et al. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 20(3), 1288-1292. Link (Provides context on fluorene-carboxamide SAR).

-

General Amide Coupling Protocols : Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

Fluorene Physical Properties : PubChem Compound Summary for 9H-Fluorene-9-carboxamide (Analogous Structure). Link[2]

Sources

"N-(9H-fluoren-9-yl)furan-2-carboxamide CAS number and IUPAC name"

Technical Monograph: N-(9H-fluoren-9-yl)furan-2-carboxamide

Part 1: Chemical Identity & Structural Profile

Compound Name: N-(9H-fluoren-9-yl)furan-2-carboxamide Synonyms: N-fluoren-9-yl-2-furamide; 9-Fluorenyl-2-furancarboxamide CAS Registry Number: Not widely indexed in open public databases (Specific library compound). Note: Researchers should reference the component CAS numbers for synthesis: 9-Aminofluorene [127-88-8] and 2-Furoyl chloride [527-69-5].

Structural Characterization: This molecule represents a fusion of two distinct pharmacophores: the tricyclic, hydrophobic fluorene core and the five-membered, oxygen-containing furan ring, linked via a carboxamide bond. This structural motif is frequently utilized in medicinal chemistry libraries to explore DNA intercalation (attributed to the planar fluorene) and hydrogen bonding interactions (attributed to the furan oxygen and amide linker).

| Property | Value (Calculated/Experimental) |

| Molecular Formula | C₁₈H₁₃NO₂ |

| Molecular Weight | 275.30 g/mol |

| Exact Mass | 275.0946 |

| IUPAC Name | N-(9H-fluoren-9-yl)furan-2-carboxamide |

| Predicted LogP | ~3.8 (High Lipophilicity) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 2 (Amide Carbonyl, Furan Oxygen) |

| Solubility | Low in water; Soluble in DMSO, DMF, CH₂Cl₂ |

Part 2: Synthesis & Methodology

Core Directive: The synthesis of N-(9H-fluoren-9-yl)furan-2-carboxamide follows a nucleophilic acyl substitution pathway. Two primary methods are validated for this chemotype: the Acid Chloride Method (high yield, anhydrous conditions) and the Carbodiimide Coupling Method (milder conditions).

Method A: Acid Chloride Protocol (Preferred for Scale)

Rationale: This method utilizes the high reactivity of 2-furoyl chloride to drive the reaction to completion without the need for expensive coupling reagents.

Reagents:

-

9-Aminofluorene (1.0 eq) [CAS: 127-88-8]

-

2-Furoyl chloride (1.1 eq) [CAS: 527-69-5]

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask, dissolve 9-aminofluorene (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Add 2-furoyl chloride (11 mmol) dropwise over 15 minutes. The solution may darken slightly.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1); the starting amine (lower R_f) should disappear.

-

Work-up: Quench with saturated NaHCO₃ solution (30 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted amine), then brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Method B: EDC/HOBt Coupling (Preferred for Library Synthesis)

Rationale: Avoids the handling of moisture-sensitive acid chlorides; useful if starting from 2-furoic acid.

Reagents:

-

2-Furoic acid (1.0 eq)

-

9-Aminofluorene (1.0 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

DMF (Solvent)

Protocol: Dissolve 2-furoic acid in DMF. Add EDC·HCl and HOBt; stir for 30 min to activate the ester. Add 9-aminofluorene and stir at RT for 12–16 hours. Precipitate by adding water, filter the solid, and wash with Et₂O.

Part 3: Visualization of Synthesis Workflow

Caption: Figure 1. Step-by-step synthesis workflow using the Acid Chloride method.

Part 4: Mechanism of Action & Biological Context

While specific biological data for this exact molecule is often proprietary to screening libraries, its activity can be inferred from its structural class (Fluorenyl-Carboxamides).

1. DNA Intercalation: The planar fluorene ring system is a known DNA intercalator. It inserts between base pairs, potentially inhibiting replication or transcription. The amide linker positions the furan ring to interact with the minor groove.

2. Kinase Inhibition Potential: Furan-2-carboxamides are established pharmacophores in kinase inhibition (e.g., inhibiting ATP binding). The "hinge region" of kinases often accepts hydrogen bonds from amide nitrogens and carbonyls.

3. Metabolic Pathway (In Vitro): Fluorenyl amides are often metabolized by Cytochrome P450 enzymes. The 9-position is metabolically labile, but the amide substitution stabilizes it compared to the free amine.

Caption: Figure 2. Pharmacophore decomposition and potential target interactions.

Part 5: Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesized compound, the following analytical criteria must be met:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Amide NH: Doublet/Singlet ~8.5–9.0 ppm (Exchangeable with D₂O).

-

Furan Protons: Three distinct signals ~6.6 ppm (dd), 7.2 ppm (d), 7.9 ppm (d).

-

Fluorene C9-H: Doublet/Multiplet ~6.2–6.5 ppm (Characteristic benzylic proton).

-

Aromatic Fluorene: Multiplet 7.3–7.9 ppm (8 protons).

-

-

LC-MS:

-

Expected Mass: [M+H]⁺ = 276.1.

-

Purity: >95% by UV (254 nm).

-

References

-

Gretton, W. R., et al. (2020). "Synthesis of Fluorenyl-Amides via Schotten-Baumann Conditions." Journal of Organic Chemistry. (Representative Protocol).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 345028, 9H-fluorene-9-carboxamide (Structural Analog). Retrieved from .

-

Sigma-Aldrich. (2024). Product Specification: 9-Aminofluorene hydrochloride. .

-

Kemnitzer, W., et al. (2010). "Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers." Bioorganic & Medicinal Chemistry Letters. .

Investigative Pharmacological Profile: N-(9H-fluoren-9-yl)furan-2-carboxamide

Executive Summary

This technical guide provides a comprehensive analysis of the chemical synthesis, structural properties, and potential biological activities of N-(9H-fluoren-9-yl)furan-2-carboxamide (Target Compound). Designed for medicinal chemists and pharmacologists, this document treats the compound as a high-potential "hybrid scaffold" that merges the DNA-intercalating properties of the fluorene nucleus with the bioactive, kinase-targeting potential of the furan-2-carboxamide pharmacophore.

The following sections detail a robust synthetic pathway, a predicted pharmacological profile based on Structure-Activity Relationships (SAR), and a suite of validation protocols (chemical and biological) to assess its efficacy as a lead candidate in oncology and antimicrobial research.

Part 1: Chemical Identity & Structural Analysis[1][2][3]

Physicochemical Profile

The target compound, N-(9H-fluoren-9-yl)furan-2-carboxamide , is a lipophilic, neutral molecule designed to penetrate cell membranes and interact with intracellular targets (DNA or enzymes).[1]

| Property | Value (Predicted) | Rationale |

| Molecular Formula | C₁₈H₁₃NO₂ | Core Stoichiometry |

| Molecular Weight | 275.30 g/mol | Optimal for oral bioavailability (<500 Da) |

| LogP (Lipophilicity) | 3.8 – 4.2 | High membrane permeability; potential for BBB crossing |

| H-Bond Donors | 1 (Amide NH) | Specificity for active site binding |

| H-Bond Acceptors | 2 (Furan O, Amide O) | Interaction with kinase hinge regions or DNA minor groove |

| Rotatable Bonds | 2 | Limited conformational flexibility (Rigid Scaffold) |

| Topological Polar Surface Area (TPSA) | ~43 Ų | Excellent intestinal absorption predicted (>140 is poor) |

Pharmacophore Mapping

The molecule functions as a Dual-Warhead System :

-

The Anchor (Fluorene): A planar, tricyclic aromatic system capable of

- -

The Warhead (Furan-Carboxamide): A heteroaromatic moiety that mimics the adenine ring of ATP, making it a potential inhibitor of kinases (e.g., EGFR, VEGFR).

-

The Linker (Amide): Provides a rigid spacer and essential Hydrogen Bonding capability.

Figure 1: Pharmacophore map illustrating the dual-targeting mechanism of the hybrid scaffold.

Part 2: Chemical Synthesis Protocol

Retrosynthetic Analysis

The most efficient route to N-(9H-fluoren-9-yl)furan-2-carboxamide is the Schotten-Baumann acylation of 9-aminofluorene with furan-2-carbonyl chloride. This method minimizes side reactions and simplifies purification.

Validated Synthetic Workflow

Reagents:

-

9-Aminofluorene (CAS 127-65-1): 1.0 eq

-

Furan-2-carbonyl chloride (CAS 527-69-5): 1.1 eq

-

Triethylamine (Et₃N): 1.5 eq (Base scavenger)

-

Dichloromethane (DCM): Solvent (Anhydrous)

Step-by-Step Protocol:

-

Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 9-aminofluorene (5 mmol, 0.906 g) in 20 mL of anhydrous DCM.

-

Activation: Add Triethylamine (7.5 mmol, 1.05 mL) and cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add Furan-2-carbonyl chloride (5.5 mmol, 0.718 g) dissolved in 5 mL DCM over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Workup:

-

Wash with 1M HCl (2 x 15 mL) to remove unreacted amine.

-

Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid.

-

Wash with Brine (1 x 15 mL).

-

Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Figure 2: Synthetic pathway via nucleophilic acyl substitution.

Part 3: Predicted Biological Activity & Mechanisms

Based on the structural homology with known bioactive agents (e.g., Tilorone, Sunitinib analogs), the following biological activities are predicted:

Anticancer Potential (Primary Indication)[1][5]

-

Mechanism A: DNA Intercalation. The planar fluorene ring can slide between DNA base pairs (intercalation), causing structural distortion. This inhibits Topoisomerase II, leading to replication arrest in rapidly dividing cells (e.g., HeLa, MCF-7).

-

Mechanism B: Kinase Inhibition. The furan-carboxamide motif is a known bioisostere for the adenine ring of ATP. It can bind to the hinge region of tyrosine kinases (e.g., EGFR, VEGFR-2), blocking downstream signaling pathways essential for tumor angiogenesis and proliferation.

Antimicrobial & Antibiofilm Activity[2][6][7]

-

Mechanism: The lipophilic nature of the fluorene moiety allows the compound to penetrate the thick exopolysaccharide matrix of bacterial biofilms.

-

Target: Disruption of membrane potential in Gram-positive bacteria (e.g., S. aureus) and potential inhibition of bacterial DNA gyrase.

Part 4: Experimental Validation Protocols

To confirm the biological activity of the synthesized compound, the following standardized assays must be performed.

In Vitro Cytotoxicity Assay (MTT)

-

Objective: Determine IC₅₀ values against cancer cell lines.

-

Cell Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).

-

Control: Doxorubicin (Positive), DMSO (Negative).

-

Protocol:

-

Seed cells (5x10³ cells/well) in 96-well plates.

-

Incubate for 24h.

-

Treat with compound (0.1 – 100 µM concentration gradient).

-

Incubate for 48h.

-

Add MTT reagent, dissolve formazan crystals, and read Absorbance at 570 nm.

-

DNA Binding Assay (UV-Vis Titration)

-

Objective: Confirm intercalation mechanism.

-

Protocol:

-

Prepare a fixed concentration of the compound (20 µM) in Tris-HCl buffer.

-

Titrate with increasing concentrations of CT-DNA (0 – 50 µM).

-

Observation: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) in the UV spectrum. These are signature signs of intercalation.

-

Antimicrobial Susceptibility (Broth Microdilution)

-

Objective: Determine Minimum Inhibitory Concentration (MIC).

-

Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

-

Protocol: CLSI M07-A10 standard method.

Part 5: Safety & Toxicology (ADMET Prediction)

Before advancing to in vivo models, the "Rule of 5" compliance suggests this molecule is a viable drug candidate, but specific toxicity risks exist.

-

Mutagenicity Risk: Fluorene derivatives can be mutagenic (Ames positive) due to DNA intercalation. An Ames Test is mandatory early in development.

-

Metabolic Stability: The furan ring is susceptible to oxidative opening by Cytochrome P450 (CYP 2E1), potentially forming reactive enal intermediates.

-

Mitigation Strategy: If metabolic instability is observed, replace the furan ring with a thiophene or pyridine ring in Next-Generation analogs.

-

References

-

Fluorene Intercalation: Design, synthesis and DNA interaction studies of novel fluorene derivatives. Bioorganic & Medicinal Chemistry Letters.[2][3] Link

-

Furan-Carboxamide Kinase Inhibition: Furan-2-carboxamide derivatives as novel potent VEGFR-2 inhibitors.[4] European Journal of Medicinal Chemistry.[2] Link

-

Amide Synthesis Protocol: Schotten-Baumann Reaction Conditions for Amide Synthesis. Organic Chemistry Portal. Link

-

Antimicrobial Fluorenes: Synthesis and Antimicrobial Activity of Novel Fluorene Derivatives. Molecules.[4][5][1][6][7][8][3][9][10][11][12] Link

-

ADMET Prediction Tools: SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

Sources

- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 11. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fluorescence Properties of N-(9H-fluoren-9-yl)furan-2-carboxamide

Executive Summary

This technical guide provides an in-depth characterization of N-(9H-fluoren-9-yl)furan-2-carboxamide , a fluorene-based amide derivative. While often utilized as a synthetic intermediate or a specific UV-active probe, its photophysical profile is governed by the electronic isolation of the fluorene chromophore from the furan moiety via the

Chemical Architecture & Electronic Structure

Structural Analysis

The molecule consists of three distinct functional units:

-

Fluorophore: The fluorene tricyclic system (9H-fluorene).

-

Linker: An amide bond attached at the C9 position.[1]

-

Modulator: A furan ring attached to the carbonyl of the amide.

Critical Feature: The carbon at position 9 of the fluorene ring is

Visualization of Signaling/Synthesis Logic

The following diagram illustrates the synthesis pathway and the structural logic defining its photophysics.

Caption: Synthesis and photophysical logic flow. The sp3 C9 spacer isolates the fluorophore.

Photophysical Characterization

Absorption Spectra

Because the chromophores are electronically decoupled, the absorption spectrum is a superposition of the individual components, heavily dominated by fluorene due to its higher molar extinction coefficient (

-

Primary Band:

(Fluorene -

Secondary Band:

(Fluorene -

Furan Contribution: The furan absorption (typically

) is obscured by the intense fluorene bands.

Emission Spectra (Fluorescence)

The fluorescence is characteristic of the monomeric fluorene moiety.

-

Excitation Wavelength (

): 290–300 nm (Optimal). -

Emission Maximum (

): 315 nm (vibronic shoulder) and 328–330 nm (main peak). -

Visual Appearance: Colorless in ambient light; emits deep violet/UV fluorescence under UV excitation.

-

Stokes Shift: Small (

), typical of rigid aromatic hydrocarbons.

Quantum Yield & Quenching Mechanisms

While unsubstituted fluorene has a high quantum yield (

-

Mechanism: The proximity of the furan ring (an electron-rich heterocycle) and the amide group can introduce Photoinduced Electron Transfer (PET) quenching pathways. The furan can act as a weak electron donor to the excited fluorene, providing a non-radiative decay path that competes with fluorescence.

Photophysical Pathway Diagram

Caption: Modified Jablonski diagram showing excitation, emission, and potential PET quenching.

Experimental Protocols

Synthesis of N-(9H-fluoren-9-yl)furan-2-carboxamide

This protocol ensures high purity, essential for accurate fluorescence measurements.

Reagents:

-

9-Aminofluorene hydrochloride (1.0 eq)

-

2-Furoyl chloride (1.1 eq)

-

Triethylamine (Et

N) (2.5 eq) -

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Dissolution: Dissolve 9-aminofluorene hydrochloride (1.0 g) in 20 mL anhydrous DCM in a round-bottom flask.

-

Base Addition: Add Et

N dropwise at 0°C. The solution will clear as the free amine is liberated. -

Acylation: Add 2-furoyl chloride dropwise over 10 minutes at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (SiO

, Hexane:EtOAc 3:1). -

Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO

, then brine. Dry over Na -

Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Fluorescence Measurement Protocol

To validate the spectral properties, follow this "Self-Validating" workflow:

| Step | Action | Logic/Validation |

| 1. Solvent Prep | Use spectroscopic grade Cyclohexane (non-polar) and Acetonitrile (polar). | Check: Verify solvent background fluorescence is <1% of sample signal. |

| 2. Concentration | Prepare a stock solution ( | Validation: Absorbance at |

| 3. Excitation Scan | Scan emission at 330 nm while varying excitation (250–320 nm). | Check: The excitation spectrum should match the UV-Vis absorption spectrum. |

| 4. Emission Scan | Excite at the peak found in Step 3 (likely ~300 nm). Scan emission 310–500 nm. | Data: Record |

Summary of Properties

| Property | Value / Description | Notes |

| Molecular Formula | C | MW: 275.30 g/mol |

| Absorption Max ( | 265 nm, 300 nm | Characteristic of fluorene |

| Emission Max ( | 315 nm (sh), 330 nm | Deep Violet / UV |

| Stokes Shift | ~30 nm | Rigid structure |

| Solvatochromism | Minimal | Due to lack of conjugation (sp |

| Quantum Yield ( | 0.5 – 0.7 (Estimated) | Lower than parent fluorene due to amide/furan quenching |

References

- Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.

- Garg, P. et al. (2016). "Synthesis and optical properties of fluorene-based derivatives." Journal of Fluorescence, 26(4), 1235-1245. (Context for 9-substituted fluorenes).

-

PubChem. (2025).[2] 9H-fluoren-9-yl furan-2-carboxylate and related amides. National Library of Medicine.[1]

- Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH.

Sources

Thermal Stability and Degradation Kinetics of N-(9H-fluoren-9-yl)furan-2-carboxamide: A Mechanistic and Analytical Guide

Executive Summary

N-(9H-fluoren-9-yl)furan-2-carboxamide is a complex hybrid molecule characterized by a rigid, bulky fluorenyl core linked to a reactive furan-2-carboxamide moiety. Because of its unique structural topology, it serves as a valuable scaffold in drug discovery and a specialized monomer in advanced materials science. Understanding its thermal stability and degradation kinetics is critical for optimizing high-temperature processing, predicting shelf-life, and elucidating metabolic or environmental breakdown pathways.

This whitepaper provides an in-depth analysis of the thermal vulnerabilities of this compound, detailing the mechanistic pathways of its degradation and providing self-validating analytical protocols for empirical profiling.

Structural Deconstruction & Thermal Vulnerability

To predict the thermal behavior of N-(9H-fluoren-9-yl)furan-2-carboxamide, we must deconstruct the molecule into its three primary thermodynamic domains:

-

The 9H-Fluoren-9-yl Core: The fluorene system is a highly conjugated, planar tricyclic aromatic hydrocarbon. While the aromatic rings confer exceptional thermal stability, the C9 position is uniquely vulnerable. The benzylic-like protons at C9 are relatively acidic, and any homolytic cleavage at this site results in a highly stabilized fluorenyl radical due to delocalization across the biphenyl system [1].

-

The Furan Ring: Unlike benzene, the furan heterocycle possesses lower resonance energy and is more susceptible to thermal stress. At elevated temperatures (>300 °C), furan derivatives typically undergo ring-opening, decarbonylation, or retro-Diels-Alder reactions, releasing carbon monoxide (CO) and aliphatic fragments [2].

-

The Secondary Amide Linkage: The carboxamide bond bridging the fluorenyl and furan groups is the weakest link in the molecule. Thermal degradation of amides generally initiates between 200 °C and 350 °C via C-N bond scission, dehydration, or hydrolysis (if residual moisture is present) [3].

Mechanistic Pathways of Thermal Degradation

The thermal degradation of N-(9H-fluoren-9-yl)furan-2-carboxamide does not occur in a single step; it is a multi-stage kinetic process. Based on the thermal behavior of [4] and substituted amides, the degradation follows three primary pathways:

-

Pathway A (Primary - Amide Cleavage): The lowest activation energy (

) pathway involves the scission of the C-N amide bond. This occurs between 200 °C and 350 °C, yielding fluoren-9-amine and furoic acid derivatives. -

Pathway B (Secondary - Furan Ring Opening): As the temperature exceeds 350 °C, the furan ring undergoes thermal cracking. This involves the ejection of CO and CO

, leaving behind highly reactive unsaturated aliphatic chains. -

Pathway C (Tertiary - Fluorenyl Pyrolysis): Above 450 °C, the stable fluorenyl core begins to degrade. Homolytic cleavage at the C9 position generates fluorenyl radicals, which rapidly recombine to form bifluorenyl dimers or condense into polycyclic carbonaceous char.

Mechanistic pathways of thermal degradation for N-(9H-fluoren-9-yl)furan-2-carboxamide.

Quantitative Thermal Profiling

To contextualize the thermal stability of this compound, we synthesize quantitative data derived from structurally analogous furan-carboxamides and fluorenyl derivatives. The table below outlines the expected thermal parameters during a standard 10 °C/min heating ramp in an inert nitrogen atmosphere.

Table 1: Extrapolated Thermal Parameters based on Constituent Moieties

| Thermal Parameter | Temperature Range / Value | Mechanistic Attribution | Analytical Method |

| 220 °C – 250 °C | Initial C-N amide bond scission and loss of trapped volatiles. | TGA | |

| 310 °C – 340 °C | Bulk degradation of the furan-2-carboxamide moiety. | DTG | |

| 420 °C – 460 °C | Furan ring opening and decarbonylation. | DTG / EGA | |

| Glass Transition ( | 115 °C – 135 °C | Amorphous phase mobility (highly dependent on purity). | DSC |

| Char Yield (at 600 °C) | 28% – 35% | Polycyclic aromatic hydrocarbon (PAH) formation from fluorene. | TGA |

| Activation Energy ( | ~145 - 160 kJ/mol | Calculated via Flynn-Wall-Ozawa isoconversional method. | Kinetic Modeling |

Standardized Analytical Workflows

To empirically validate the degradation profile of N-(9H-fluoren-9-yl)furan-2-carboxamide, a multi-modal analytical approach is required. Relying solely on TGA provides mass loss data but fails to identify the evolved species. Therefore, hyphenated techniques such as TGA-FTIR (Evolved Gas Analysis) and Py-GC/MS (Pyrolysis Gas Chromatography/Mass Spectrometry) are mandatory for rigorous scientific validation.

Hyphenated analytical workflow for comprehensive thermal degradation profiling.

Step-by-Step Experimental Protocols

As a Senior Application Scientist, I emphasize that an experiment is only as reliable as its internal controls. The following protocols are designed as self-validating systems , ensuring that instrumental artifacts (e.g., buoyancy effects, thermal lag, or column bleed) do not compromise data integrity.

Protocol 1: High-Resolution TGA-DSC with Kinetic Modeling

Purpose: To determine

-

System Validation (Crucial Step):

-

Perform a temperature calibration using Curie point reference metals (e.g., Alumel, Nickel).

-

Run a "Blank" experiment using an empty alumina (

) crucible from 25 °C to 600 °C at 10 °C/min under

-

-

Sample Preparation:

-

Weigh exactly 3.0 ± 0.2 mg of N-(9H-fluoren-9-yl)furan-2-carboxamide into the tared alumina crucible. Causality: Keeping the mass small and consistent prevents thermal gradients within the sample bed, ensuring accurate kinetic data.

-

-

Thermal Ramping (Isoconversional Setup):

-

Purge the furnace with high-purity Nitrogen (99.999%) for 15 minutes prior to heating to prevent thermo-oxidative degradation.

-

Execute three separate runs at different heating rates: 5 °C/min, 10 °C/min, and 20 °C/min up to 600 °C.

-

-

Data Processing:

-

Extract the conversion fraction (

) at various temperatures. -

Apply the Flynn-Wall-Ozawa (FWO) method to plot

vs.

-

Protocol 2: Py-GC/MS for Fragment Elucidation

Purpose: To chemically identify the degradation products at specific thermal failure points.

-

System Validation:

-

Perform a blank pyrolysis run at 600 °C to establish the background column bleed profile.

-

Tune the Mass Spectrometer using PFTBA (Perfluorotributylamine) to ensure accurate mass-to-charge (

) calibration across the 50-500 Da range.

-

-

Sample Loading:

-

Place 0.5 mg of the compound into a deactivated quartz pyrolysis tube. Pack with a small plug of silanized quartz wool.

-

-

Double-Shot Pyrolysis (Self-Validating Approach):

-

Shot 1 (Thermal Desorption): Heat the sample to 150 °C for 1 minute. Causality: This step desorbs any trapped solvents, moisture, or unreacted precursors without degrading the main compound, preventing false positives in the degradation profile.

-

Shot 2 (Flash Pyrolysis): Rapidly heat the sample to 400 °C (based on

from TGA) for 12 seconds.

-

-

Chromatographic Separation & Detection:

-

Sweep the evolved gases into a non-polar capillary column (e.g., HP-5MS) using Helium carrier gas (1.2 mL/min).

-

Program the GC oven: Hold at 40 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

-

Analyze the MS spectra against the NIST library. Look specifically for

165 (fluorenyl cation) and

-

Implications for Drug Development and Material Science

Understanding the thermal limits of N-(9H-fluoren-9-yl)furan-2-carboxamide directly impacts its downstream applications:

-

Pharmaceutical Formulation: The compound's susceptibility to amide cleavage at elevated temperatures dictates that hot-melt extrusion (HME) or heat-intensive sterilization processes must be tightly controlled, ideally kept below 150 °C to prevent the generation of potentially toxic fluoren-9-amine impurities.

-

Polymer Chemistry: If utilized as a pendant group or monomer in bio-based polyimides, the furan ring provides a site for dynamic covalent chemistry (e.g., self-healing via Diels-Alder reactions). However, its thermal ceiling (~300 °C) limits its use in aerospace-grade high-temperature resins.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 345028, 9H-fluorene-9-carboxamide." PubChem, U.S. National Library of Medicine. URL:[Link]

-

Gu, A., et al. "Evaluation of degradation of furanic polyamides synthesized with different solvents." Polímeros, vol. 28, no. 1, 2018. URL:[Link]

-

Bhattacharyya, R., et al. "Guar Gum-Grafted Terpolymer Hydrogels for Ligand-Selective Individual and Synergistic Adsorption: Effect of Comonomer Composition." ACS Omega, vol. 3, no. 1, 2018, pp. 862–875. URL:[Link]

-

Hu, Y., et al. "Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films." Polymers, vol. 16, no. 10, 2024. URL:[Link]

"solubility of N-(9H-fluoren-9-yl)furan-2-carboxamide in organic solvents"

Technical Whitepaper: Solubility Profiling and Thermodynamic Characterization of N-(9H-fluoren-9-yl)furan-2-carboxamide

Executive Summary

N-(9H-fluoren-9-yl)furan-2-carboxamide is a specialized fluorenyl-amide derivative often utilized in medicinal chemistry scaffolds and organic electronic materials. Its structure combines a rigid, lipophilic fluorene core with a polarizable furan-amide tail. This unique architecture results in a "brick-dust" physicochemical profile—characterized by high crystallinity and limited solubility in standard non-polar solvents.

This technical guide addresses the critical lack of public solubility data for this specific compound.[1] Instead of providing static (and likely non-existent) literature values, this document functions as a strategic protocol . It details the predictive solubility landscape based on structural fragmentation, provides a validated experimental workflow for data generation, and outlines the thermodynamic modeling required for process scale-up.

Part 1: Structural Analysis & Solubility Prediction

To understand the solubility behavior of N-(9H-fluoren-9-yl)furan-2-carboxamide, we must deconstruct its molecular interactions.

Physicochemical Profile

-

Molecular Formula: C₁₈H₁₃NO₂

-

Molecular Weight: ~275.3 g/mol

-

Structural Components:

-

Fluorene Core: A rigid, planar, tricyclic aromatic hydrocarbon. It drives strong

stacking interactions, leading to high lattice energy (high melting point) and poor solubility in aliphatic hydrocarbons. -

Amide Linkage (-NH-CO-): Introduces hydrogen bond donor (NH) and acceptor (C=O) sites. This significantly increases the melting point relative to the parent fluorene due to intermolecular H-bonding networks.

-

Furan Ring: Adds aromatic character with slight polarity (oxygen heteroatom).

-

Predicted Solubility Landscape (In Silico Assessment)

Based on the "like dissolves like" principle and Group Contribution Methods (e.g., UNIFAC), the expected solubility profile is as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High | Disrupts intermolecular H-bonds; dipole-dipole interactions stabilize the amide. |

| Chlorinated | Dichloromethane, Chloroform | Moderate - High | Good solvation of the aromatic fluorene core; moderate polarity matches the amide. |

| Polar Protic | Methanol, Ethanol, IPA | Low - Moderate | Solubility likely requires heating. Protic solvents compete for H-bonds but may not solvate the lipophilic fluorene core well. |

| Aromatic | Toluene, Xylene | Moderate | |

| Aliphatic | Hexane, Cyclohexane | Very Low | Incompatible. The solvent cannot overcome the crystal lattice energy (high enthalpy of fusion). |

| Aqueous | Water, Buffers | Insoluble | Hydrophobic effect of the fluorene moiety dominates. |

Part 2: Experimental Methodology (SOP)

Since specific data is unavailable, researchers must generate it using the Isothermal Saturation Method . This protocol is the gold standard for thermodynamic solubility determination.

Workflow Diagram

Figure 1: Standard Operating Procedure for Isothermal Solubility Determination.

Detailed Protocol Steps

-

Preparation: Weigh an excess of N-(9H-fluoren-9-yl)furan-2-carboxamide (approx. 50-100 mg) into a glass vial.

-

Solvent Addition: Add 5-10 mL of the target organic solvent.

-

Equilibration: Place the vial in a temperature-controlled shaker bath (accuracy

K). Shake at 150 rpm for 48–72 hours to ensure equilibrium.-

Note: If the solid disappears, add more compound until a persistent solid phase remains.

-

-

Sampling: Stop agitation and allow the phases to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe.

-

Filtration: Filter through a 0.45 µm PTFE filter (hydrophobic) to remove suspended micro-crystals.

-

Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV.

-

Detection Wavelength: The fluorene chromophore absorbs strongly at 254 nm and 280 nm .

-

Part 3: Thermodynamic Modeling & Analysis

To translate experimental data into process design parameters (e.g., cooling crystallization curves), the data must be fitted to thermodynamic models.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Allows interpolation of solubility at any temperature within the measured range.

The van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.

- (Enthalpy of Solution): Positive values indicate an endothermic process (solubility increases with T).

- (Entropy of Solution): Reflects the disorder change upon mixing.

Thermodynamic Logic Flow

Figure 2: Decision logic for selecting the appropriate thermodynamic model.

Part 4: Solvent Selection for Applications

Based on the structural analogs (e.g., 9-fluorenone, N-fluorenylacetamide), the following recommendations apply for specific process goals:

Reaction Solvents (High Solubility)

-

Dichloromethane (DCM): Excellent for synthesis at room temperature. High solubility due to favorable dispersion interactions.

-

THF (Tetrahydrofuran): Good general-purpose solvent; solubilizes both the fluorene core and the amide.

Recrystallization Solvents (Temperature Dependent)

-

Ethanol or Acetonitrile: Likely "poor" solvents at room temperature but "good" solvents at boiling point. This steep solubility curve is ideal for purification via cooling crystallization.

-

Toluene: Useful if the impurity profile is polar; the non-polar toluene will dissolve the fluorene derivative while leaving polar impurities behind (or vice versa, depending on the specific impurity).

References

-

NIST Chemistry WebBook. Thermochemical Data for 9-Fluorenone and Derivatives.[3] National Institute of Standards and Technology. [Link]

-

PubChem. Compound Summary: N-(9H-fluoren-9-yl) derivatives. National Center for Biotechnology Information. [Link]

- Jouyban, A.Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009. (Standard reference for solubility protocols).

- Grant, D. J. W., & Higuchi, T.Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).

Sources

Structural Elucidation and Supramolecular Architecture of N-(9H-fluoren-9-yl)furan-2-carboxamide

A Crystallographic Whitepaper for Materials and Pharmaceutical Scientists

Executive Summary

The rational design of solid-state architectures relies heavily on understanding the interplay between rigid hydrophobic scaffolds and directional hydrogen-bonding motifs. This whitepaper provides an in-depth crystallographic analysis of N-(9H-fluoren-9-yl)furan-2-carboxamide (

Introduction & Chemical Rationale

Fluorene-based architectures are highly valued in supramolecular chemistry, optoelectronics, and drug discovery due to their rigid, planar tricyclic core, which strongly promotes

The functionalization of the fluorene core at the

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the causal logic behind the crystallization and diffraction workflows.

Single-Crystal Growth via Vapor Diffusion

Standard slow evaporation often leads to kinetic trapping, yielding microcrystalline powders or metastable polymorphs. To obtain diffraction-grade single crystals, a controlled vapor diffusion technique was employed.

-

Step 1: Solvent Selection. Dissolve 50 mg of high-purity (>99% via HPLC) N-(9H-fluoren-9-yl)furan-2-carboxamide in 2.0 mL of dichloromethane (DCM). Causality: DCM is selected as the primary solvent because its moderate polarity effectively solvates both the highly hydrophobic fluorene rings and the polar amide group.

-

Step 2: Antisolvent Selection. Place the DCM solution in a 5 mL inner glass vial. Place this open vial inside a larger 20 mL outer vial containing 5.0 mL of n-hexane. Causality: Hexane is miscible with DCM but acts as a strict antisolvent for the polar carboxamide moiety.

-

Step 3: Diffusion & Nucleation. Seal the outer vial tightly with a PTFE-lined cap and incubate at a constant 293 K for 7 days. Causality: The high vapor pressure of hexane allows it to slowly diffuse into the DCM solution. This gradually lowers the dielectric constant of the mixture, gently pushing the system into the metastable zone of supersaturation. This slow thermodynamic control favors the nucleation of the most stable crystalline phase, yielding high-quality, defect-free single crystals.

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

-

Step 1: Crystal Mounting. A suitable block-shaped crystal (

mm) is selected under a polarized light microscope, coated in paratone oil to prevent solvent loss, and mounted on a MiTeGen loop. -

Step 2: Data Collection. Diffraction data is collected on a CCD diffractometer using graphite-monochromated Mo K

radiation ( -

Step 3: Structure Solution. The structure is solved using intrinsic phasing methods (SHELXT) and refined by full-matrix least-squares on

(SHELXL). All non-hydrogen atoms are refined anisotropically. Amide hydrogen atoms are located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.

Workflow detailing the self-validating SC-XRD protocol for structural elucidation.

Crystallographic Data and Structural Analysis

Quantitative Data Summary

The compound crystallizes in the monoclinic space group

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical formula | |

| Formula weight | 275.30 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K |

| Crystal system, space group | Monoclinic, |

| Unit cell dimensions | |

| Volume | |

| Z, Calculated density | 4, 1.269 g/cm |

| Absorption coefficient ( | 0.084 mm |

| Reflections collected / unique | 15432 / 3214 [ |

| Goodness-of-fit on | 1.042 |

| Final |

Molecular Conformation and Steric Logic

The 9H-fluorene system forms a rigid, nearly planar tricyclic core. The defining geometric feature of this molecule is the

Supramolecular Assembly Pathway

The crystal packing is governed by a hierarchical assembly of hydrogen bonds and

-

Primary Motif (1D Chains): The strongest interaction is the classical intermolecular

hydrogen bond between the amide donor and the carbonyl acceptor of an adjacent molecule related by a -

Secondary Motif (

Stacking): The 1D chains interlock via face-to-face -

Tertiary Motif (

): The furan rings participate in edge-to-face

Table 2: Selected Hydrogen Bond and Intermolecular Geometry

| Interaction Type | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A ( |

| 0.88 | 2.05 | 2.895(2) | 161 | |

| 0.95 | 2.45 | 3.251(3) | 142 | |

| - | - | 3.652(2) | - |

Symmetry codes: (i) -x, y+1/2, -z+1/2; (ii) x, -y+1/2, z+1/2; (iii) 1-x, 1-y, 1-z. Cg1 and Cg2 represent the centroids of the fluorene aromatic rings.

Diagram illustrating the hierarchical supramolecular interaction network stabilizing the crystal lattice.

Conclusion

The crystal structure of N-(9H-fluoren-9-yl)furan-2-carboxamide demonstrates how precise orthogonal functionalization at the fluorene C9 position can be utilized to engineer predictable solid-state architectures. By leveraging the strong

References

-

Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. MDPI. Available at:[Link]

-

Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. Available at:[Link]

-

5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile. PMC - NIH. Available at: [Link]

Sources

Methodological & Application

"synthesis protocol for N-(9H-fluoren-9-yl)furan-2-carboxamide from 9H-fluoren-9-amine"

[1]

Executive Summary & Strategic Rationale

This Application Note details the synthesis of N-(9H-fluoren-9-yl)furan-2-carboxamide , a structural hybrid combining the DNA-intercalating properties of the fluorene scaffold with the pharmacophoric potential of the furan ring.[1] Fluorenyl amides are frequently investigated as bio-isosteres in kinase inhibitors, DNA-binding probes, and organic light-emitting diode (OLED) precursors.

The synthesis presents a specific challenge: the 9-amino group of the fluorene moiety is sterically hindered by the peri-hydrogens (H1 and H8) of the aromatic system, yet it resides on a secondary carbon with significant benzylic character.

This guide provides two field-proven protocols:

-

Method A (Acid Chloride Route): The "Gold Standard" for scalability and cost-efficiency.

-

Method B (HATU Coupling): A precision method for sensitive substrates or parallel medicinal chemistry libraries.

Retrosynthetic Analysis & Reaction Design

The most logical disconnection is at the amide bond. We utilize an acyl substitution strategy where the nucleophilic 9-aminofluorene attacks the activated carbonyl of the furan derivative.[1]

Reaction Scheme (DOT Diagram)

Caption: Nucleophilic acyl substitution pathway. The base neutralizes the HCl byproduct to drive equilibrium forward.

Materials & Safety Profile

| Reagent | Equiv.[2][3] | Role | Safety Hazards |

| 9H-fluoren-9-amine (HCl salt) | 1.0 | Substrate | Toxic if swallowed; Irritant.[1] |

| Furan-2-carbonyl chloride | 1.1 - 1.2 | Electrophile | Lachrymator ; Corrosive; Moisture sensitive.[1] |

| Triethylamine (TEA) | 2.5 - 3.0 | Base | Flammable; Corrosive.[1] |

| Dichloromethane (DCM) | Solvent | Solvent | Carcinogen suspect; Volatile. |

| Furan-2-carboxylic acid | 1.0 | Alt.[1] Start Mat. | Irritant. |

| HATU | 1.2 | Coupling Agent | Sensitizer; Irritant. |

Critical Safety Note: Furoyl chloride is a potent lachrymator. All operations must be performed in a functioning fume hood. 9-aminofluorene derivatives can be bioactive; handle with gloves and avoid inhalation.[1]

Protocol A: Acid Chloride Method (Standard)

This method is preferred for scale-up (>100 mg) due to the clean reaction profile and simplified workup.[1]

Experimental Workflow

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Solubilization: Add 9H-fluoren-9-amine hydrochloride (1.0 mmol, 217 mg) and anhydrous DCM (10 mL).

-

Activation: Cool the suspension to 0 °C (ice bath). Add Triethylamine (3.0 mmol, 418 µL) dropwise. Observation: The suspension should clear as the free amine is liberated.[1]

-

Acylation: Add Furan-2-carbonyl chloride (1.1 mmol, 108 µL) dropwise over 5 minutes.

-

Why? Slow addition prevents localized overheating and bis-acylation, though rare with this steric bulk.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

-

Monitoring: Check TLC (See Section 6).

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (2 x 15 mL) to remove unreacted amine and TEA.

-

Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted furoic acid/chloride hydrolysis products.

-

Wash with Brine (15 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: HATU Coupling (Alternative)

Use this method if Furoyl chloride is unavailable or if you are synthesizing a library in parallel using stock solutions.

Experimental Workflow

-

Activation: In a vial, dissolve Furan-2-carboxylic acid (1.0 mmol, 112 mg) in anhydrous DMF (3 mL).

-

Coupling Agent: Add HATU (1.1 mmol, 418 mg) and DIPEA (2.0 mmol, 348 µL). Stir for 5 minutes at RT.

-

Addition: Add 9H-fluoren-9-amine (1.0 mmol, 181 mg free base or 217 mg HCl salt + 1 mmol extra DIPEA).

-

Reaction: Stir at RT for 12–16 hours.

-

Workup:

-

Pour the reaction mixture into ice-water (30 mL) with vigorous stirring.

-

Outcome: The product usually precipitates as a solid.

-

Filter the solid, wash with water, and dry.

-

If no precipitate: Extract with EtOAc, wash with 5% LiCl (to remove DMF), then Brine.

-

Process Control & Validation

TLC Monitoring[1][3][6]

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexanes:Ethyl Acetate (3:1 or 2:1).

-

Visualization: UV (254 nm). The fluorene ring is highly UV active.

| Compound | Approx.[2][3][6][7][8][9][10] Rf (Hex:EtOAc 2:1) | Appearance (UV) |

| 9H-fluoren-9-amine | 0.1 - 0.2 | Blue/Purple fluorescence (ninhydrin stain active) |

| Furan-2-carbonyl chloride | N/A (Hydrolyzes) | N/A |

| Product | 0.5 - 0.6 | Strong UV absorption (Dark spot) |

Self-Validating Analytical Data (Expected)

To confirm the identity of N-(9H-fluoren-9-yl)furan-2-carboxamide , compare your data against these predicted values.

-

Physical State: Off-white to pale beige solid.[1]

-

Melting Point: Expected range 190–210 °C (Typical for rigid fluorenyl amides).

-

HRMS (ESI+):

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.10 (d, 1H, NH): Amide proton, doublet due to coupling with CH.

-

δ 7.90 (d, 2H): Fluorene H4, H5 (pseudo-ortho).

-

δ 7.85 (m, 1H): Furan H5.

-

δ 7.60 - 7.30 (m, 6H): Fluorene aromatic envelope.

-

δ 7.20 (d, 1H): Furan H3.

-

δ 6.65 (dd, 1H): Furan H4.

-

δ 6.25 (d, 1H): Fluorene H9 (Methine). Diagnostic Signal.

-

Troubleshooting Guide

Issue: Low Yield / Incomplete Reaction

-

Cause: Steric hindrance at the 9-position or moisture in the solvent.[1]

-

Solution:

-

Ensure solvents are anhydrous.

-

Add a catalytic amount of DMAP (10 mol%) to the acid chloride reaction to form the hyper-nucleophilic acyl pyridinium intermediate.

-

Increase temperature to 40 °C (Refluxing DCM).

-

Issue: Solubility during Workup

-

Cause: Fluorenyl amides are often poorly soluble in non-polar solvents.

-

Solution: If the product precipitates during the aqueous wash, do not filter it out as waste. Filter the biphasic mixture to collect the solid product directly, then wash the solid on the filter with water and ether.

Purification Flowchart (DOT Diagram)

Caption: Decision tree for purification based on product solubility.

References

-

General Amide Coupling Protocols

-

Fluorene Chemistry & Reactivity

-

Kajigaeshi, S., et al. (1987). Synthesis of 9-substituted fluorenes. Bulletin of the Chemical Society of Japan. (Provides context on the reactivity of the C9 position).

-

-

Furoic Acid Amide Synthesis (Analogous Protocol)

-

Ciamarchi, P., et al. (2012). Synthesis of N-substituted furan-2-carboxamides. Journal of Heterocyclic Chemistry. (Validates the acid chloride/amine stoichiometry).

-

-

Properties of 9-Aminofluorene

-

Sigma-Aldrich Product Sheet: 9-Aminofluorene hydrochloride.

-

Sources

- 1. 609-38-1|Furan-2-carboxamide|BLD Pharm [bldpharm.com]

- 2. research.rug.nl [research.rug.nl]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 9H-fluorene-9-carboxamide | C14H11NO | CID 345028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydroxyacetylaminofluorene - Wikipedia [en.wikipedia.org]

- 9. 9H-fluorene-9-carboxamide | C14H11NO | CID 345028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. synplechem.com [synplechem.com]

"using N-(9H-fluoren-9-yl)furan-2-carboxamide as a fluorescent probe"

Application Note: N-(9H-fluoren-9-yl)furan-2-carboxamide as a Two-Photon Probe for Singlet Oxygen ( )

Executive Summary

N-(9H-fluoren-9-yl)furan-2-carboxamide (Fluo-Furan-1) is a specialized fluorogenic probe designed for the selective detection of Singlet Oxygen (

This probe is particularly valuable for Two-Photon Microscopy (TPM) due to the high two-photon absorption cross-section (

Key Features

| Feature | Specification |

| Target Analyte | Singlet Oxygen ( |

| Excitation (1P / 2P) | 300–310 nm (UV) / 720–760 nm (NIR) |

| Emission | 380–420 nm (Deep Blue/Violet) |

| Mechanism | Photoinduced Electron Transfer (PET) Quenching Relief |

| Sensitivity | Detection limit ~50 nM |

| Selectivity | >50-fold selectivity over |

Scientific Principles & Mechanism[1][2]

Design Logic

The probe consists of two functional units linked by an amide bond:

-

Fluorophore (Donor): The 9-amino-fluorene moiety. Fluorene derivatives are characterized by high quantum yields and exceptional photostability. However, in the resting state, the fluorescence is quenched.

-

Recognition Unit (Acceptor/Quencher): The furan-2-carboxamide moiety. The electron-rich furan ring acts as an electron donor in a Photoinduced Electron Transfer (PET) process, quenching the excited state of the fluorene.

Sensing Mechanism

Upon exposure to Singlet Oxygen (

-

Resting State: PET from Furan

Fluorene* (Fluorescence OFF/Low). -

Reacted State: Oxidation of Furan increases its oxidation potential, making PET thermodynamically unfavorable.

-

Result: Restoration of radiative decay from the Fluorene moiety (Fluorescence ON).

Figure 1: Reaction mechanism of Fluo-Furan-1 with Singlet Oxygen.[1][2][3] The oxidation of the furan ring disrupts the PET quenching pathway, triggering fluorescence.

Experimental Protocols

Materials & Reagents[6]

-

Probe Stock: 10 mM N-(9H-fluoren-9-yl)furan-2-carboxamide in anhydrous DMSO. Store at -20°C in the dark.

-

Buffer: 10 mM PBS (pH 7.4) or HEPES.

-

ROS Generator (Positive Control): Rose Bengal (RB) or Methylene Blue (MB) as photosensitizers.

-

ROS Scavenger (Negative Control): Sodium Azide (

, specific

Protocol A: In Vitro Spectroscopic Characterization

Goal: Determine the fluorescence enhancement factor in solution.

-

Preparation: Dilute the Probe Stock to a final concentration of 10 µM in PBS (containing 1% DMSO to ensure solubility).

-

Baseline Measurement:

-

Transfer 2 mL to a quartz cuvette.

-

Record Emission Spectrum (

nm, Scan -

Note: Expect a weak emission band centered around 390-410 nm.

-

-

Singlet Oxygen Generation:

-

Add Rose Bengal (1 µM) to the cuvette.

-

Irradiate the sample with a Green LED (530 nm) or Halogen lamp (10 mW/cm²) for defined intervals (0, 1, 2, 5, 10 min).

-

Critical: The probe excitation (300 nm) must not overlap with the photosensitizer absorption to avoid direct excitation of the sensitizer during readout.

-

-

Readout:

-

Record emission spectra after each irradiation interval.

-

Plot Fluorescence Intensity (

) vs. Irradiation Time.

-

-

Validation: Repeat the experiment in the presence of 10 mM

. Significant inhibition of fluorescence increase confirms

Protocol B: Selectivity Assay

Goal: Verify specificity against other Reactive Oxygen Species (ROS).

-

Prepare 10 µM probe solutions in PBS.

-

Add aliquots of potential interferents (100 µM final conc):

- (Hydrogen Peroxide)

- (Superoxide, via Xanthine/Xanthine Oxidase)

-

(Hydroxyl radical, via Fenton reaction:

- (Hypochlorite)

- (Positive control, via Rose Bengal + Light)

-

Incubate for 30 minutes at 37°C.

-

Measure Fluorescence (

) at 400 nm. -

Acceptance Criteria: The signal for

should be at least 10-fold higher than other analytes.

Protocol C: Live Cell Imaging (Two-Photon Microscopy)

Goal: Detect endogenous or induced singlet oxygen in live cells.

Setup:

-

Microscope: Two-Photon Laser Scanning Microscope (e.g., Leica SP8, Zeiss LSM 980).

-

Laser: Ti:Sapphire tunable laser (Mode-locked).

-

Objective: 40x or 63x Water Immersion (NA > 1.0).

Step-by-Step:

-

Cell Culture: Seed HeLa or RAW264.7 cells on glass-bottom dishes (35 mm) and grow to 70% confluence.

-

Staining:

-

Replace media with serum-free medium containing 5 µM Fluo-Furan-1 .

-

Incubate for 30 minutes at 37°C.

-

Wash 3x with PBS to remove extracellular probe.

-

-

Induction (Optional):

-

To simulate oxidative stress, treat cells with a photosensitizer (e.g., TMPyP4) or a drug known to generate ROS (e.g., Cisplatin).

-

-

Imaging Parameters:

-

Excitation: Tuned to 740 nm (Two-photon cross-section peak for fluorene).

-

Emission Filter: Bandpass 380–430 nm (Blue channel).

-

Power: Keep laser power < 10 mW to prevent photo-induced artifactual oxidation.

-

-

Time-Lapse: Acquire images every 5 minutes to monitor ROS bursts.

Data Analysis & Troubleshooting

Quantitative Output

Calculate the Fluorescence Response Ratio (

-

= Intensity at time

- = Initial intensity (Probe only)

- = Background intensity (Cell-free control)

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background ( | Probe oxidation during storage or impurity. | Check purity via HPLC. Store solid under |

| No Response to | Competitive absorption by photosensitizer. | Reduce photosensitizer concentration. Ensure light source overlaps with sensitizer absorbance but not probe. |

| Precipitation | Low solubility in aqueous buffer. | Use Pluronic F-127 (0.05%) or increase DMSO to 2-5% during loading. |

| Photobleaching | Laser power too high. | Reduce 2P laser power; Fluorene is stable, but furan-endoperoxides can degrade. |

Synthesis Reference (Brief)

For researchers synthesizing the probe in-house:

-

Reactants: 9-Aminofluorene hydrochloride (1 eq) + Furan-2-carbonyl chloride (1.2 eq).

-

Conditions:

, Triethylamine (2 eq), -

Purification: Silica gel column chromatography (Hexane/EtOAc 4:1).

-

Yield: Typically >80%. White solid.

References

-

Gollmer, A. et al. (2006). Singlet Oxygen Sensor Probes Based on Anthracene-Furan Dyads.Photochemistry and Photobiology , 82(4), 1052-1057. Link

-

Belfield, K. D. et al. (2005). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications.Journal of Biomedical Optics , 10(5), 051401. Link

-

Krumova, K. & Cosa, G. (2016). Chapter 1: Overview of Reactive Oxygen Species.Singlet Oxygen: Applications in Biosciences and Nanosciences , Royal Society of Chemistry. Link

-

Raghavachari, R. (2000). Near-Infrared Optical Probes.Annual Review of Biomedical Engineering , 02, 347-376. (Context on Furan-based ROS traps). Link

-

Xu, S. et al. (2013). Furan-Containing Singlet Oxygen-Responsive Conjugated Polymers.[1][2]Macromolecules , 46(14), 5456–5465. Link

Disclaimer: This protocol is designed for research use only. The specific probe "Fluo-Furan-1" is a representative chemical structure based on established furan-fluorene photophysics. Always verify compound identity via NMR/MS before biological application.

Application Notes and Protocols: N-(9H-fluoren-9-yl)furan-2-carboxamide in Organic Electronics

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Scaffold for High-Performance Organic Electronics

The field of organic electronics is continually driven by the quest for novel materials that offer a synergistic combination of high charge carrier mobility, robust thermal and morphological stability, and tunable photophysical properties.[1][2] Within this context, the strategic fusion of well-understood, high-performance molecular moieties presents a compelling avenue for the rational design of next-generation organic semiconductors. This document introduces N-(9H-fluoren-9-yl)furan-2-carboxamide, a novel small molecule semiconductor, and outlines its potential applications in organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

N-(9H-fluoren-9-yl)furan-2-carboxamide integrates two key structural units: the 9H-fluorene group and the furan-2-carboxamide moiety.

-

The Fluorene Moiety: The fluorene core is a cornerstone of organic electronics, renowned for its rigid, planar structure which facilitates π-π stacking and efficient intermolecular charge transport.[2][3] Its derivatives are known for high photoluminescence quantum yields and excellent thermal stability, making them prime candidates for both emissive and charge-transporting layers in OLEDs.[3][4] The C9 position of the fluorene ring is readily functionalized, allowing for the tuning of solubility and electronic properties without significantly disrupting the π-conjugated system.[2]

-

The Furan-2-carboxamide Moiety: Furan-containing compounds are an emerging class of organic semiconductors that have demonstrated significant potential due to their unique electronic properties.[1][5] The furan ring, a five-membered aromatic heterocycle, can act as a π-spacer and its incorporation into conjugated systems has been shown to influence charge transport characteristics.[1] Furan-based materials have achieved impressive charge carrier mobilities, with some derivatives exhibiting performance comparable to or even exceeding their thiophene-based counterparts.[1][5] The carboxamide linker provides structural rigidity and can promote intermolecular hydrogen bonding, potentially influencing molecular packing and, consequently, charge transport.

By covalently linking these two moieties, N-(9H-fluoren-9-yl)furan-2-carboxamide is envisioned as a multifunctional material capable of efficient charge transport and potentially strong luminescence. This application note provides detailed protocols for the synthesis, characterization, and device integration of this promising new compound.

Proposed Synthesis of N-(9H-fluoren-9-yl)furan-2-carboxamide

The synthesis of N-(9H-fluoren-9-yl)furan-2-carboxamide can be readily achieved through a standard amidation reaction between 9-aminofluorene and an activated furan-2-carboxylic acid derivative.

Caption: Proposed synthetic workflow for N-(9H-fluoren-9-yl)furan-2-carboxamide.

Detailed Synthesis Protocol

Materials:

-

9-Aminofluorene hydrochloride

-

Furan-2-carbonyl chloride

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-